URAT1&XO inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
URAT1&XO inhibitor 1 is a dual inhibitor targeting both urate transporter 1 (URAT1) and xanthine oxidase (XO). This compound is primarily used in the treatment of hyperuricemia and gout by reducing serum uric acid levels through two distinct mechanisms: inhibiting uric acid reabsorption in the kidneys and reducing uric acid production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of URAT1&XO inhibitor 1 involves multiple steps. One common approach includes the coupling reaction of a carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of URAT1&XO inhibitor 1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
URAT1&XO inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction typically results in the formation of alcohols or amines .
科学研究应用
URAT1&XO inhibitor 1 has a wide range of scientific research applications:
作用机制
URAT1&XO inhibitor 1 exerts its effects through dual inhibition:
URAT1 Inhibition: By inhibiting urate transporter 1, the compound reduces the reabsorption of uric acid in the kidneys, increasing its excretion in urine.
XO Inhibition: By inhibiting xanthine oxidase, the compound reduces the production of uric acid from purine metabolism.
These combined actions result in a significant reduction in serum uric acid levels, making it effective in treating hyperuricemia and gout .
相似化合物的比较
URAT1&XO inhibitor 1 is unique due to its dual inhibition mechanism. Similar compounds include:
Allopurinol: Primarily an XO inhibitor, used to reduce uric acid production.
Febuxostat: Another XO inhibitor with a different chemical structure and mechanism.
Benzbromarone: A URAT1 inhibitor that increases uric acid excretion but does not inhibit XO.
Compared to these compounds, URAT1&XO inhibitor 1 offers the advantage of targeting both uric acid production and reabsorption, providing a more comprehensive approach to managing hyperuricemia and gout .
属性
分子式 |
C20H13N5O3S |
---|---|
分子量 |
403.4 g/mol |
IUPAC 名称 |
5-[[5-cyano-1-(pyridin-2-ylmethyl)indole-3-carbonyl]amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H13N5O3S/c21-8-12-4-5-16-14(7-12)15(10-25(16)9-13-3-1-2-6-22-13)18(26)24-19-17(20(27)28)23-11-29-19/h1-7,10-11H,9H2,(H,24,26)(H,27,28) |
InChI 键 |
YUGFHWXZQLEUKC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C(=O)NC4=C(N=CS4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。